![molecular formula C28H28N6O2 B2945131 2-(benzyl(4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 1005296-95-6](/img/structure/B2945131.png)
2-(benzyl(4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, an ethoxyphenyl group, a pyrazolo[3,4-d]pyrimidin-6-yl group, and an ethanol group . These groups are connected in a specific arrangement to form the overall structure of the compound.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and amination . The starting materials and reagents used would depend on the specific synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, while the ethanol group could undergo reactions typical of alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with different reagents .Scientific Research Applications
Synthesis and Biological Studies
- Antimicrobial and Antifungal Activities : Compounds with pyrazolo and pyrimidine derivatives, similar to the structure of interest, have been synthesized and tested for their antimicrobial and antifungal activities. These studies suggest that compounds with these motifs might serve as potential leads for developing new antimicrobial agents (Patel & Agravat, 2007).
Synthesis and Characterization
- Diverse Heterocyclic Compounds : Research on the synthesis of diverse heterocyclic compounds through reactions involving pyrazolo[3,4-d]pyrimidine derivatives indicates the versatility of these structures in generating novel molecules. This could imply potential for the compound to be used as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds (Zaware et al., 2011).
Anti-inflammatory and Anticancer Activities
- Anti-inflammatory and Anticancer Potential : Some derivatives of pyrazolo[3,4-d]pyrimidine have been studied for their anti-inflammatory and anticancer activities, suggesting that compounds with this core might have pharmacological applications. This highlights the potential for the compound to be explored in similar contexts (Rahmouni et al., 2016).
Chemical Synthesis and Material Science Applications
- Novel Synthetic Routes and Materials : The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and their application in material science, including the development of new polymers and materials with specific properties, suggests a broad area of research applications for similar compounds. This could indicate potential uses of the compound in developing new materials or chemical synthesis methodologies (Brahmachari & Banerjee, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Structural analogs of this compound have been shown to change the site of biological action when the aliphatic-aromatic moiety is modified . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been shown to rapidly increase phosphorylation of nfκb sub-unit p65, while abrogating the total iκb signal . This suggests that the compound may affect similar pathways, leading to downstream effects on cellular function.
Pharmacokinetics
Similar compounds have shown good inhibitory effect with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM , suggesting that this compound may have similar pharmacokinetic properties.
Result of Action
pombe , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[benzyl-[4-(4-ethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O2/c1-2-36-24-15-13-22(14-16-24)30-26-25-19-29-34(23-11-7-4-8-12-23)27(25)32-28(31-26)33(17-18-35)20-21-9-5-3-6-10-21/h3-16,19,35H,2,17-18,20H2,1H3,(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGCQJPSTBUJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N(CCO)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2945050.png)
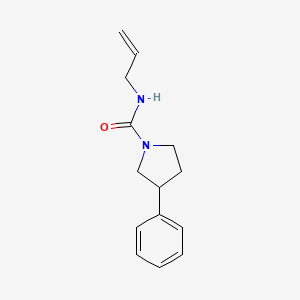

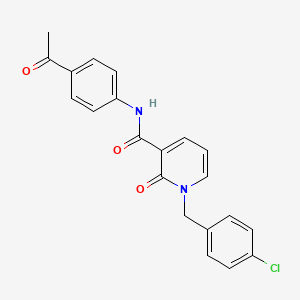
![ethyl N-[1-[(2-chloro-3-pyridyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2945054.png)
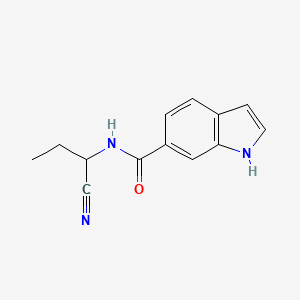
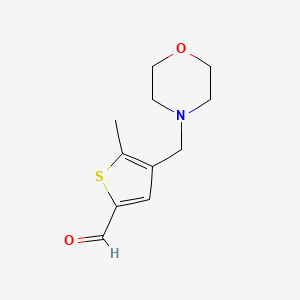
![4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945062.png)
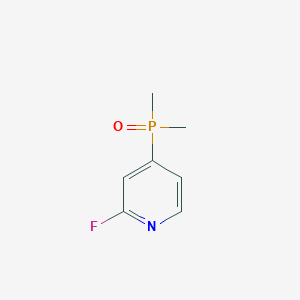
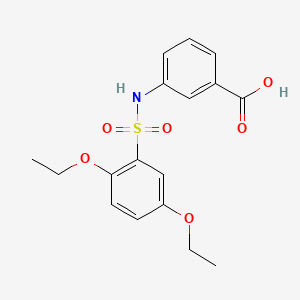
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide](/img/structure/B2945068.png)
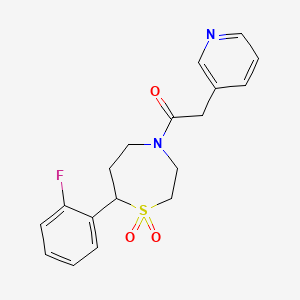
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-diethoxyethyl)oxamide](/img/structure/B2945070.png)

